molecular formula C22H30O2S2 B13144970 3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde CAS No. 170702-08-6

3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde

Cat. No.: B13144970
CAS No.: 170702-08-6
M. Wt: 390.6 g/mol
InChI Key: MLUNDINFAZOUFC-UHFFFAOYSA-N
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Description

3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde: is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds containing two thiophene rings. The presence of hexyl groups and aldehyde functionalities makes this compound particularly interesting for various applications in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Halogenated or nitrated derivatives of the compound.

Mechanism of Action

The mechanism by which 3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde exerts its effects is primarily through its conjugated system, which allows for efficient charge transport. The molecular targets include the electronic states of the thiophene rings, which facilitate the movement of electrons or holes through the material . This property is crucial for its applications in organic electronics and optoelectronic devices.

Properties

CAS No.

170702-08-6

Molecular Formula

C22H30O2S2

Molecular Weight

390.6 g/mol

IUPAC Name

5-(5-formyl-3-hexylthiophen-2-yl)-4-hexylthiophene-2-carbaldehyde

InChI

InChI=1S/C22H30O2S2/c1-3-5-7-9-11-17-13-19(15-23)25-21(17)22-18(12-10-8-6-4-2)14-20(16-24)26-22/h13-16H,3-12H2,1-2H3

InChI Key

MLUNDINFAZOUFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C=O)C2=C(C=C(S2)C=O)CCCCCC

Origin of Product

United States

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